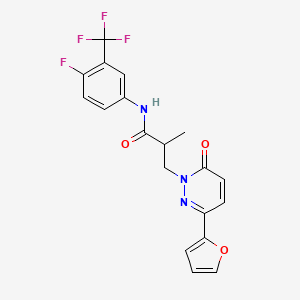![molecular formula C15H15F2N3O B3011171 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2327349-06-2](/img/structure/B3011171.png)
4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties, such as increased metabolic stability and enhanced biological activity . This compound contains a piperidine ring, a pyrazole ring, and two fluorine atoms, making it a valuable molecule for various scientific applications.
准备方法
The synthesis of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves the fluorination of pyrazole derivatives. One common method is the use of SelectfluorTM in acetonitrile under microwave conditions at 90°C for 15 minutes . This method allows for the selective introduction of fluorine atoms into the pyrazole ring. Industrial production methods may involve similar fluorination techniques, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable probe for studying biological systems, particularly in drug discovery and development.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .
相似化合物的比较
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can be compared with other fluorinated pyrazole derivatives, such as:
4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid: This compound also contains a pyrazole ring and fluorine atoms but differs in its overall structure and applications.
Difluoromethylated pyrazole derivatives: These compounds have similar fluorinated pyrazole structures and are used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific combination of a piperidine ring, a pyrazole ring, and two fluorine atoms, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-15(17)5-9-19(10-6-15)14(21)12-3-1-4-13(11-12)20-8-2-7-18-20/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLHKZNAZRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)
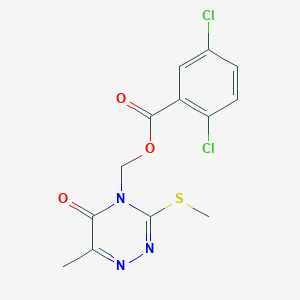
![methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate](/img/structure/B3011096.png)
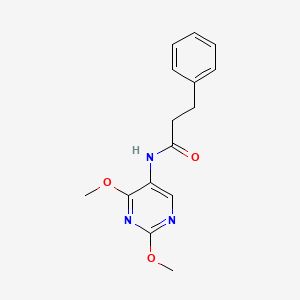
![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)
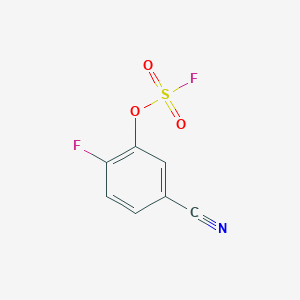
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

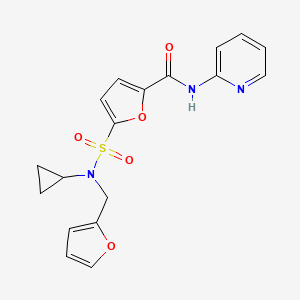
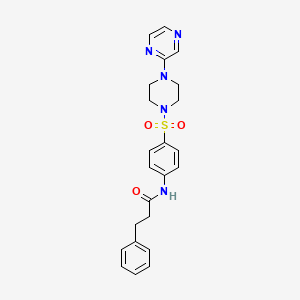
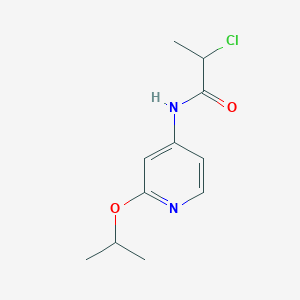
![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)
![5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3011109.png)
